molecular formula C12H16Cl2FNO B3229717 3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride CAS No. 1289386-44-2

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

Cat. No.: B3229717
CAS No.: 1289386-44-2
M. Wt: 280.16 g/mol
InChI Key: IMDYMSIGKLSWEA-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is a halogenated piperidine derivative characterized by a benzyloxy substituent at the 3-position of the piperidine ring. The benzyl group is further substituted with chlorine and fluorine at the 2- and 6-positions of the aromatic ring, respectively (Figure 1). This compound has a molecular formula of C₁₂H₁₄Cl₂FNO and a molecular weight of 280.15 g/mol (calculated from structural data) .

Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators. The 2-chloro-6-fluoro substitution on the benzyloxy group introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYMSIGKLSWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-44-2
Record name Piperidine, 3-[(2-chloro-6-fluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro groups on the benzyl moiety enable electrophilic substitution. Key examples include:

  • Halogen exchange : The 2-chloro substituent undergoes substitution with nucleophiles like amines or alkoxides under basic conditions. For instance, reaction with morpholine or piperidine via Buchwald-Hartwig coupling produces derivatives with modified aryl groups .

  • Benzyloxy group displacement : The benzyloxy ether can be cleaved via acidic hydrolysis (e.g., HCl/MeOH) to yield secondary alcohols or react with Grignard reagents to form alkylated products.

Table 1: Substitution Reactions and Yields

Reaction TypeConditionsProductYieldSource
Buchwald coupling with morpholinePd(0), 100°C, DMFPiperidine-morpholine derivative57–72%
Acidic hydrolysis of benzyloxyHCl/MeOH, reflux3-Hydroxy-piperidine hydrochloride85%

Oxidation and Reduction

  • Oxidation : The benzyloxy group is susceptible to oxidation. Treatment with PCC (pyridinium chlorochromate) converts benzylic positions to ketones, while stronger oxidants like KMnO₄ cleave the aromatic ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring’s double bonds (if present) and dehalogenates the aryl group under high-pressure conditions .

Key Data:

  • Oxidation of the benzyl ether to a ketone proceeds at 35°C using PCC in DCM (yield: 68%) .

  • Hydrogenation at 60 psi H₂ removes chlorine substituents selectively, retaining fluorine .

Hydrolytic Stability

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2.0) : Half-life <2.5 hours due to protonation of the piperidine nitrogen, accelerating hydrolysis .

  • Neutral/basic conditions (pH 7.4–9.0) : Stable for >3 hours at pH 7.4 but degrades rapidly in basic media (half-life <30 minutes at pH 9.0) .

Coupling and Cyclization

  • Suzuki-Miyaura coupling : The chloro group participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives .

  • Cyclization : Heating with acyl chlorides (e.g., 2-chloroacetyl chloride) induces 6- exo-trig cyclization, forming oxopiperazines .

Example Reaction Pathway:

  • Chloro substitution : React with 4-methylpiperazine under Buchwald conditions to form intermediate 46 .

  • Cyclization : Treat with LiOH·H₂O to yield oxopiperazine, followed by reduction to cis-piperidine derivatives .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine and chlorine atoms direct electrophiles to meta/para positions:

  • Nitration : Occurs at the 4-position of the benzene ring using HNO₃/H₂SO₄ .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position .

Spectroscopic Characterization

Critical NMR data for reaction monitoring:

  • ¹H NMR (DMSO- d₆) : δ 7.42–7.60 (m, aryl-H), 3.80–4.20 (m, piperidine-H) .

  • ¹⁹F NMR : δ −114 to −115 ppm (fluorine coupling constants: JCF = 245–253 Hz) .

Comparative Reactivity with Analogues

DerivativeReactivity DifferenceCause
3-(2-Bromo-6-fluoro analogue)Faster nucleophilic substitutionBromine’s higher leaving-group ability
3-(2-Methoxy analogue)Reduced electrophilicityElectron-donating methoxy group

Scientific Research Applications

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Ring Type Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) CAS Number
3-(2-Chloro-6-fluoro-benzyloxy)-piperidine HCl Piperidine 2-Cl, 6-F C₁₂H₁₄Cl₂FNO 280.15 Discontinued
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine HCl Pyrrolidine 2-Cl, 6-F C₁₁H₁₄Cl₂FNO 266.14 1289584-83-3
4-(2,5-Dichlorobenzyloxymethyl)-piperidine HCl Piperidine 2-Cl, 5-Cl C₁₃H₁₆Cl₂NO 294.19 N/A

Halogenation Patterns and Electronic Effects

The position and type of halogens on the benzyloxy group critically influence reactivity and bioactivity:

  • 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (CAS 1185296-31-4) has a single chlorine at the 3-position, reducing steric hindrance compared to the 2,6-dihalogenated target compound .

Table 2: Halogenation and Functional Group Impact

Compound Name Halogen Positions Functional Group Key Properties
3-(2-Cl-6-F-benzyloxy)-piperidine HCl 2-Cl, 6-F Ether High lipophilicity; electron-withdrawing effects
3-(3-Cl-benzyloxymethyl)-piperidine HCl 3-Cl Ether + CH₂ spacer Increased flexibility; moderate steric bulk
1-(2-Cl-6-F-phenyl)-piperidine-3-carboxylic acid 2-Cl, 6-F Carboxylic acid Polar; potential for ionic interactions

Enantiomeric Considerations

Chiral centers in similar compounds can drastically alter biological activity:

  • The (S)-enantiomer of 3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride () may exhibit distinct receptor-binding profiles compared to its (R)-counterpart or the achiral target compound .
  • Paroxetine hydrochloride (), a selective serotonin reuptake inhibitor (SSRI), highlights the importance of stereochemistry in piperidine derivatives. Its (3S,4R) configuration is critical for potency .

Pharmacological and Industrial Relevance

    Biological Activity

    3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a chloro and fluoro group, which may influence its interaction with biological targets.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Chemical Formula: C12_{12}H14_{14}ClFNO
    • Molecular Weight: 245.69 g/mol

    This compound's unique substitution pattern is expected to impart distinct pharmacological properties, making it a candidate for various therapeutic applications.

    The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in signaling pathways associated with cell growth and proliferation.

    Biological Activity Overview

    Recent research has investigated the potential of this compound in various biological contexts:

    • Anticancer Activity: Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines, including breast and lung cancers. For instance, derivatives of piperidine have been noted for their ability to induce apoptosis in cancer cells through caspase activation .
    • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
    • Neuropharmacological Effects: Given the structural similarities to known antipsychotic agents, there is interest in exploring its effects on neurotransmitter systems, particularly dopamine and serotonin pathways .

    Case Studies

    • Antitumor Activity:
      A study assessed the effects of piperidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability and enhance apoptosis markers at concentrations as low as 1 µM .
    • Antimicrobial Efficacy:
      In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

    Pharmacokinetic Properties

    Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

    ParameterValue
    Oral Bioavailability42%
    Clearance (Cl)14 mL/min/kg
    Volume of Distribution (Vd)0.6 L/kg
    Half-life (t1/2)80 min

    These parameters indicate favorable pharmacokinetics for oral administration, enhancing its therapeutic potential .

    Q & A

    Basic: What are the recommended synthesis protocols for 3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride, and how can purity be optimized?

    Answer:
    Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, under controlled conditions. For example:

    • Use dichloromethane as a solvent and NaOH for deprotonation (similar to piperidine-ether derivatives in ).
    • Optimize reaction time and temperature to minimize byproducts.
    • Purify via column chromatography or recrystallization, with HPLC or NMR for purity validation (>99%) .

    Basic: What safety precautions are critical when handling this compound given its structural analogs' hazards?

    Answer:

    • PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles (as per ).
    • Ventilation: Use fume hoods to avoid inhalation of aerosols (H313/H333 hazards noted in analogs) .
    • Storage: Store at 2–8°C in airtight containers away from oxidizers ().

    Advanced: How can researchers address discrepancies in reported toxicity data between different analogs of piperidine derivatives?

    Answer:

    • Conduct comparative in vitro assays (e.g., cytotoxicity on HEK-293 cells) to validate acute toxicity.
    • Use computational models (QSAR) to predict toxicity based on structural motifs (e.g., chloro-fluoro substitution) .

    Advanced: What experimental design considerations are necessary for evaluating the compound's stability under varying pH and temperature conditions?

    Answer:

    • Accelerated stability testing: Expose the compound to pH 3–9 buffers at 40°C for 4 weeks (ICH Q1A guidelines).
    • Monitor degradation via HPLC-MS and compare with control samples stored at 2–8°C () .

    Basic: What analytical techniques are most effective for characterizing the compound's structural integrity?

    Answer:

    • NMR spectroscopy: Confirm substitution patterns (e.g., benzyloxy group at C3 of piperidine).
    • Mass spectrometry: Validate molecular weight (e.g., [M+H]+ ion).
    • XRD: Resolve crystal structure if crystalline (as in NIST standards for similar piperidines) .

    Advanced: How can factorial design be applied to optimize reaction conditions in the synthesis of this compound?

    Answer:

    • Use a 2^k factorial design to test variables: temperature (25–60°C), solvent polarity (dichloromethane vs. THF), and catalyst loading.
    • Analyze yield and purity via ANOVA to identify significant factors ( ) .

    Advanced: What strategies exist for resolving conflicting data regarding the compound's reactivity with common laboratory reagents?

    Answer:

    • Perform systematic reactivity screens (e.g., with Grignard reagents, acids/bases) under inert atmospheres.
    • Use FTIR to detect intermediate formation or degradation products () .

    Basic: What are the recommended storage conditions to maintain the compound's stability over extended periods?

    Answer:

    • Store in amber glass vials at 2–8°C in a desiccator (humidity <30%).
    • Avoid exposure to light and oxidizing agents () .

    Advanced: How should researchers approach the development of biological activity assays given structural similarities to pharmacologically active piperidine derivatives?

    Answer:

    • Screen against target receptors (e.g., sigma-1 or NMDA receptors) using radioligand binding assays.
    • Compare EC50 values with known analogs (e.g., 3-fluoro PCP in ) .

    Advanced: What methodologies are recommended for assessing environmental impact and degradation pathways of this compound?

    Answer:

    • Conduct photodegradation studies under UV light (λ = 254 nm) to identify breakdown products.
    • Use OECD 301F biodegradation tests in aqueous media to evaluate persistence (as in waste guidelines) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

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